Ethyl 1-(4-chlorophenyl)-5-propyl-1H-pyrazole-4-carboxylate
Overview
Description
Synthesis Analysis
The synthesis of pyrazole derivatives, including Ethyl 1-(4-chlorophenyl)-5-propyl-1H-pyrazole-4-carboxylate, involves reactions that yield compounds with specific molecular structures. One common method involves the reaction of ethyl acetoacetate derivatives with phenylhydrazine hydrochlorides under certain conditions to produce pyrazole derivatives with high regioselectivity and in significant yields (D. Achutha et al., 2017). Another efficient synthesis method includes ultrasound irradiation to achieve high regioselectivity and shorter reaction times (P. Machado et al., 2011).
Molecular Structure Analysis
Pyrazole derivatives, including Ethyl 1-(4-chlorophenyl)-5-propyl-1H-pyrazole-4-carboxylate, often exhibit unique molecular structures characterized by specific crystallization patterns and intermolecular interactions. For instance, some derivatives crystallize in the triclinic crystal system, stabilized by intramolecular hydrogen bonds and π-π interactions, which contribute to their structural stability (D. Achutha et al., 2017).
Chemical Reactions and Properties
The chemical reactions leading to the synthesis of Ethyl 1-(4-chlorophenyl)-5-propyl-1H-pyrazole-4-carboxylate involve specific regioselective cyclocondensation processes. These processes are often facilitated by catalysts or specific reaction conditions, such as ultrasound irradiation, to improve yields and selectivity. The chemical properties of these compounds are influenced by their molecular structure, which dictates their reactivity and potential applications (P. Machado et al., 2011).
Physical Properties Analysis
The physical properties of pyrazole derivatives, including Ethyl 1-(4-chlorophenyl)-5-propyl-1H-pyrazole-4-carboxylate, can be inferred from their molecular structure. These compounds often exhibit solid-state properties that are indicative of their stability, solubility, and potential for various applications. Their crystallization patterns and structural features play a significant role in determining these physical properties.
Chemical Properties Analysis
The chemical properties of Ethyl 1-(4-chlorophenyl)-5-propyl-1H-pyrazole-4-carboxylate are characterized by its reactivity and interaction with other chemical species. These properties are largely determined by the functional groups present in the molecule and their arrangement within the molecular structure. The presence of the pyrazole ring, chlorophenyl group, and carboxylate ester moiety contribute to the compound's unique chemical behavior.
Scientific Research Applications
Antimicrobial and Anticancer Activity
A noteworthy application of derivatives synthesized from Ethyl 1-(4-chlorophenyl)-5-propyl-1H-pyrazole-4-carboxylate is their potential in antimicrobial and anticancer treatments. Hafez, El-Gazzar, and Al-Hussain (2016) synthesized compounds exhibiting significant antimicrobial and higher anticancer activities compared to the reference drug, doxorubicin. Their findings suggest these derivatives could provide a basis for developing novel therapeutic agents (Hafez, El-Gazzar, & Al-Hussain, 2016).
Synthetic Methodology Improvement
Another scientific research application is the improvement of synthetic methodologies. Machado et al. (2011) detailed an efficient and highly regioselective synthesis of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates via ultrasound irradiation, achieving significant reductions in reaction times and enhancing yields. This methodology presents an advancement in the synthesis of pyrazole derivatives, offering a faster and more efficient route for compound generation (Machado, Lima, Rotta, Bonacorso, Zanatta, & Martins, 2011).
Crystal Structure Analysis
Research on Ethyl 1-(4-chlorophenyl)-5-propyl-1H-pyrazole-4-carboxylate derivatives also extends to the analysis of crystal and molecular structures. Achutha et al. (2017) synthesized and analyzed the crystal structure of a derivative, revealing the presence of intramolecular hydrogen bonds contributing to the structural stability. The study further explored the antimicrobial activities of the compound, emphasizing its pharmacological importance (Achutha, Kumara, Shivalingegowda, Krishnappagowda, & Kariyappa, 2017).
Safety And Hazards
properties
IUPAC Name |
ethyl 1-(4-chlorophenyl)-5-propylpyrazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O2/c1-3-5-14-13(15(19)20-4-2)10-17-18(14)12-8-6-11(16)7-9-12/h6-10H,3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHEOHDCVJDCEKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C=NN1C2=CC=C(C=C2)Cl)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80380574 | |
Record name | Ethyl 1-(4-chlorophenyl)-5-propyl-1H-pyrazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80380574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-(4-chlorophenyl)-5-propyl-1H-pyrazole-4-carboxylate | |
CAS RN |
175137-16-3 | |
Record name | Ethyl 1-(4-chlorophenyl)-5-propyl-1H-pyrazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80380574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 175137-16-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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